Multi-Target Receptor Binding Profile Versus α1A-Selective Antagonists
LDT3 HCl exhibits nanomolar affinity for three distinct receptor targets implicated in BPH pathophysiology: α1A-adrenoceptors, α1D-adrenoceptors, and 5-HT1A serotonin receptors, as determined by competition binding assays [1]. In contrast, clinically used α1A-selective antagonists such as tamsulosin demonstrate minimal affinity for 5-HT1A receptors and substantially lower affinity for α1D-adrenoceptors relative to α1A [2]. The multi-target profile of LDT3 is a direct consequence of its N-phenylpiperazine scaffold design, which enables simultaneous engagement of all three receptors at comparable nanomolar concentrations [3].
| Evidence Dimension | Receptor binding profile |
|---|---|
| Target Compound Data | Nanomolar Ki for α1A, α1D, and 5-HT1A receptors |
| Comparator Or Baseline | Tamsulosin: high α1A affinity, low α1D affinity, negligible 5-HT1A affinity |
| Quantified Difference | 3 targets (LDT3) vs 1 primary target (tamsulosin) |
| Conditions | Competition binding assays using prostate tissue, aorta, and brain membrane samples |
Why This Matters
Simultaneous antagonism of all three receptors is hypothesized to address both smooth muscle contraction and cell proliferation in BPH, whereas α1A-selective agents primarily target contraction.
- [1] Nascimento-Viana JB, et al. J Pharmacol Exp Ther. 2016;356(1):212-222. View Source
- [2] Michel MC. The Pharmacological Profile of Tamsulosin. Eur Urol. 1998;33 Suppl 2:13-18. View Source
- [3] Romeiro LAS, et al. Patent CN104321313A, 2013. View Source
